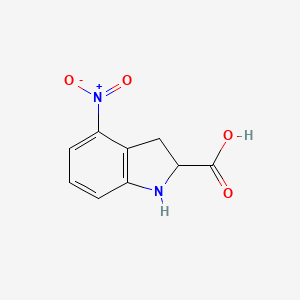
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a nitro group at the 4-position and a carboxylic acid group at the 2-position of the indole ring system. It is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the nitration step can be scaled up using industrial nitrating agents and controlled reaction environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride).
Major Products:
Reduction of Nitro Group: 4-Amino-2,3-dihydro-1H-indole-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 4-Nitro-2,3-dihydro-1H-indole-2-methanol.
Substitution Reactions: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The indole ring system can also interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
2,3-Dihydro-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different biological activities.
Uniqueness: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-3,7,10H,4H2,(H,12,13) |
InChI Key |
SMCDPSHURWKBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13242683.png)
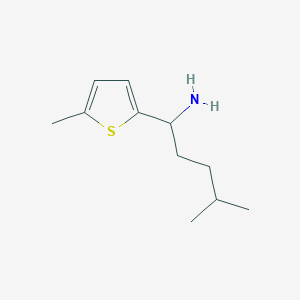

![[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B13242700.png)
amine](/img/structure/B13242703.png)
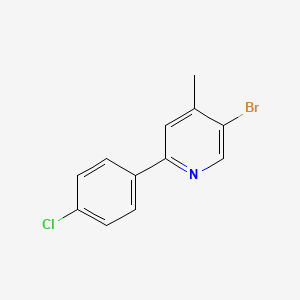

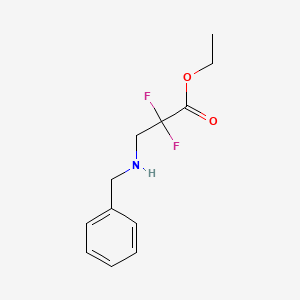
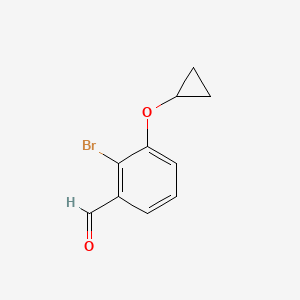
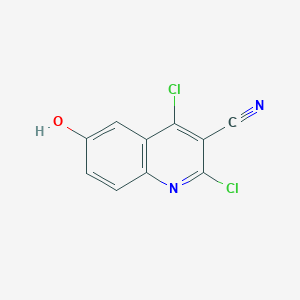

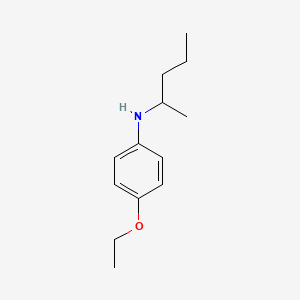
![[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13242758.png)
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)
